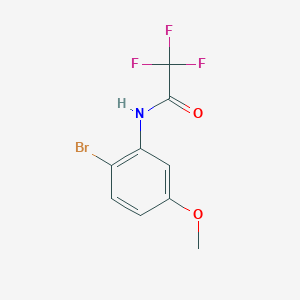
N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide: is a chemical compound with the molecular formula C9H10BrNO2 It is known for its unique structural features, including a bromine atom and a methoxy group attached to a phenyl ring, along with a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-bromo-5-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the trifluoroacetamide group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can participate in oxidation reactions, leading to the formation of corresponding quinones.
Amidation: The trifluoroacetamide group can be involved in amidation reactions with various amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Amidation: Reagents such as amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed:
- Substituted phenyl derivatives.
- Quinones from oxidation reactions.
- Amides from amidation reactions.
Scientific Research Applications
Chemistry: N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, while the trifluoroacetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
N-(2-Bromo-5-methoxyphenyl)acetamide: Similar structure but lacks the trifluoroacetamide group.
2-Bromo-5-methoxyphenylboronic acid: Contains a boronic acid group instead of the trifluoroacetamide group.
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Contains a dimethylamine group instead of the trifluoroacetamide group.
Uniqueness: N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in hydrogen bonding and increases its stability under various conditions.
Properties
CAS No. |
78839-76-6 |
|---|---|
Molecular Formula |
C9H7BrF3NO2 |
Molecular Weight |
298.06 g/mol |
IUPAC Name |
N-(2-bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H7BrF3NO2/c1-16-5-2-3-6(10)7(4-5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
InChI Key |
SBFFSGRJZJWLLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


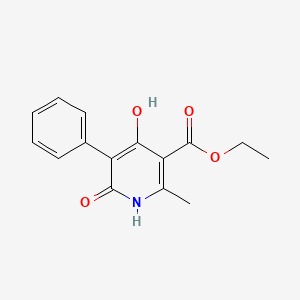

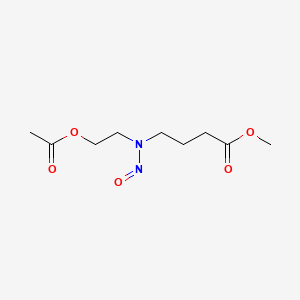

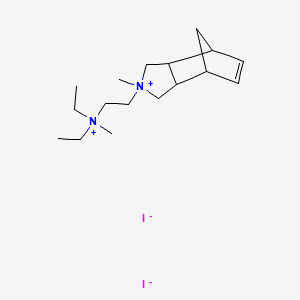
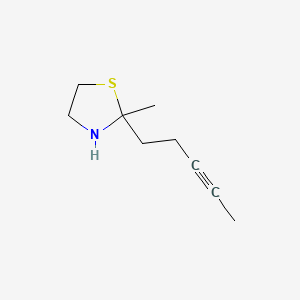

![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)

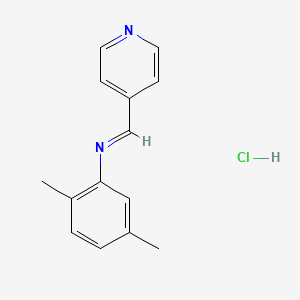
![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
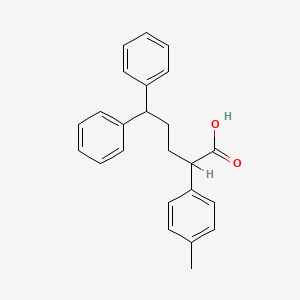
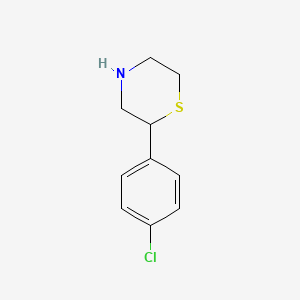
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
